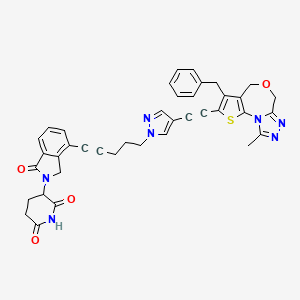

QCA570

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Synthesis Analysis

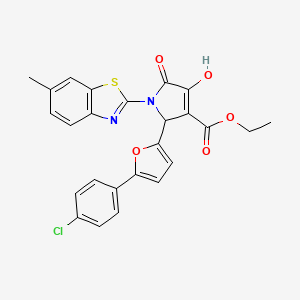

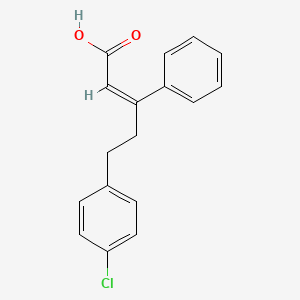

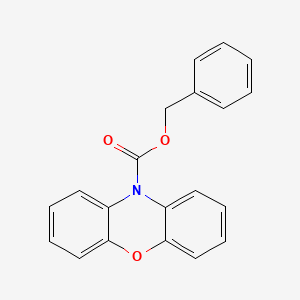

This compound is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of this compound involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .Molecular Structure Analysis

The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .Chemical Reactions Analysis

This compound is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .科学研究应用

急性白血病治疗:QCA570已被发现是一种极其有效的BET降解剂,在低皮摩尔浓度下有效诱导BET蛋白的降解,并抑制人类急性白血病细胞系的生长。在小鼠的白血病异种移植模型中,它已显示出实现完全和持久的肿瘤消退的能力(Qin et al., 2018)。

膀胱癌治疗:在膀胱癌的背景下,this compound表现出强效。它诱导BRD4蛋白的降解,这是膀胱癌细胞增殖和凋亡调控的关键因子。降解导致EZH2和c-MYC水平降低,并显著诱导细胞凋亡和周期阻滞,显示出对膀胱癌细胞的抗增殖活性(Wang et al., 2023)。

肺癌治疗:this compound还被评估其在肺癌治疗中的治疗效果。它通过诱导凋亡和降解BET蛋白(包括BRD4、BRD3和BRD2)有效降低人类肺癌细胞系的存活。此外,它已显示出在克服奥西米替尼(一种用于肺癌治疗的药物)的获得性耐药性方面具有潜力,暗示其在联合疗法中的应用(Liu et al., 2022)。

作用机制

Target of Action

QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .

Mode of Action

This compound effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, this compound disrupts this process, leading to downstream effects such as the inhibition of cell growth .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that this compound achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Action Environment

It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .

安全和危害

生化分析

Biochemical Properties

QCA570 functions as a PROTAC, which means it facilitates the degradation of target proteins by the ubiquitin-proteasome system. This compound specifically targets BET proteins, including BRD2, BRD3, and BRD4, by binding to them and recruiting an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This degradation disrupts the function of BET proteins, which are involved in regulating gene transcription by recognizing acetylated lysine residues on histone tails .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In human acute leukemia cell lines, this compound effectively induces degradation of BET proteins and inhibits cell growth even at low picomolar concentrations. It also induces apoptosis and cell cycle arrest in bladder cancer cells. Additionally, this compound has been found to decrease the levels of Mcl-1, a protein critical for cell survival, through transcriptional suppression and protein degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to BET proteins and recruiting an E3 ubiquitin ligase, which tags the BET proteins for degradation by the proteasome. This process effectively removes BET proteins from the cell, disrupting their role in gene transcription regulation. The degradation of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-MYC and EZH2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound can achieve complete and durable tumor regression in leukemia xenograft models in mice with well-tolerated dose schedules. The effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In leukemia xenograft models in mice, this compound has been shown to induce complete tumor regression at well-tolerated doses. At higher doses, there may be potential for toxic or adverse effects, although specific details on toxicity thresholds are not extensively documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of BET proteins. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and subsequent degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes regulated by BET proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to induce degradation of BET proteins at low picomolar concentrations suggests efficient cellular uptake and distribution. The specific transporters or binding proteins involved in its distribution are not extensively detailed in the literature .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with BET proteins involved in gene transcription regulation. The presence of targeting signals or post-translational modifications that direct this compound to specific subcellular compartments has not been extensively studied. Its activity in degrading nuclear BET proteins suggests effective localization to the nucleus .

属性

IUPAC Name |

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes QCA570 unique compared to other BET inhibitors?

A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, this compound acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]

Q2: How does this compound impact cancer cells, particularly in acute myeloid leukemia (AML)?

A2: this compound has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, this compound retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []

Q3: What are the potential benefits of this compound's degradation mechanism over traditional BET inhibition?

A3: The PROTAC mechanism of this compound offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, this compound may require lower doses and less frequent administration, potentially minimizing off-target effects. []

Q4: What in vivo evidence supports the therapeutic potential of this compound?

A4: In preclinical studies using mouse models of leukemia, this compound has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights this compound's potential as a novel therapeutic agent for AML and other cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。